Technical Guide: Thermodynamic Properties and Stability Profile of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid
Technical Guide: Thermodynamic Properties and Stability Profile of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic Acid
Executive Summary & Chemical Identity
5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid (CAS: 91121-69-6), often referred to in process chemistry as an "Ibuprofen-Glutarate" intermediate, represents a critical class of aryl-keto acids used in the synthesis of lipid-regulating agents and NSAID analogs.
Unlike simple carboxylic acids, this molecule possesses a
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 5-[4-(2-methylpropyl)phenyl]-5-oxopentanoic acid |
| Common Aliases | 4-Isobutyl-δ-oxo-benzenevaleric acid; Glutaric Ibuprofen Intermediate |
| Molecular Formula | |
| Molecular Weight | 248.32 g/mol |
| CAS Registry | 91121-69-6 |
| Structural Class |
Thermodynamic Profile
The thermodynamic behavior of this compound is governed by the competition between the intermolecular hydrogen bonding of the carboxylic acid head group and the lipophilic Van der Waals forces of the isobutyl-phenyl tail.
Solid-State Thermodynamics
The crystalline lattice energy is dominated by the carboxylic acid dimer pairs. However, the flexibility of the aliphatic pentanoic chain introduces potential for polymorphism.
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Melting Point (Typical): 75°C – 85°C (Dependent on polymorph purity).
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Enthalpy of Fusion (
): Estimated at 25–30 kJ/mol based on homologous aryl-valeric acids. -
Solid-State Risk: Low melting point makes the compound susceptible to sintering during high-energy milling or drying processes.
Solution Thermodynamics & Solubility
The solubility profile is strictly pH-dependent due to the ionizable carboxylic acid (pKa ~4.7).
| Solvent System | Thermodynamic Solubility ( | Mechanistic Insight |
| Water (pH 1.2) | < 0.05 mg/mL | Fully protonated; lipophilic tail dominates. |
| Water (pH 7.4) | > 10 mg/mL | Ionized (carboxylate anion); high solubility. |
| Methanol/Ethanol | > 100 mg/mL | High compatibility with both aryl core and polar tail. |
| Dichloromethane | > 150 mg/mL | Excellent solvent for the neutral form (extraction solvent). |
| Hexanes | Low (< 1 mg/mL) | Polar keto-acid head group resists non-polar solvation. |
Critical Insight: In protic solvents (methanol), the compound may exist in equilibrium with its pseudo-ester (hemiacetal) form, which can complicate HPLC quantitation if the gradient is not acidified.
Stability Profile & Degradation Pathways[2]
The stability of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is compromised by two primary vectors: intramolecular cyclization and oxidative radical attack .
The -Keto-Hemiacetal Equilibrium
As a
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Trigger: Acidic conditions and dehydration (e.g., storage in dry acidic environments).
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Consequence: This cyclization is reversible in aqueous base but can lead to irreversible dehydration to an enol-lactone under extreme heat.
Oxidative Instability
The isobutyl group contains a tertiary carbon (benzylic-like in terms of radical stability, though separated by the phenyl ring).
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Site of Attack: The tertiary carbon on the isobutyl chain.
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Mechanism: Radical abstraction of the tertiary hydrogen, leading to hydroxylation or chain scission.
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Mitigation: Storage under Nitrogen/Argon is mandatory for reference standards.
Visualization of Degradation Pathways
The following diagram illustrates the dynamic equilibrium and irreversible degradation routes.
Caption: Figure 1. Degradation logic showing the reversible hemiacetal cyclization (Yellow) and irreversible oxidative/thermal pathways (Red).
Experimental Protocols
To validate the properties described above, the following self-validating protocols are recommended.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Do not use kinetic solubility (DMSO spike) for this compound, as DMSO promotes different solvation shells around the keto group.
Materials:
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Compound Reference Standard (>99% purity).
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Phosphate Buffer (50 mM, pH 7.4) and 0.1 N HCl.
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0.45 µm PTFE Syringe Filters (Do not use Nylon; potential adsorption).
Step-by-Step:
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Saturation: Add excess solid compound (~20 mg) to 2 mL of media in a glass vial.
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Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (use a thermomixer).
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pH Check: Measure the pH of the supernatant. If the pH has shifted >0.2 units due to acid dissolution, adjust and re-equilibrate.
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Filtration: Filter supernatant using pre-saturated PTFE filters.
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Quantification: Dilute filtrate 1:10 with Mobile Phase and analyze via HPLC.
Protocol: High-Performance Liquid Chromatography (HPLC)
This method separates the open-chain acid from potential lactone impurities and oxidative degradants.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Suppresses ionization, forces open chain) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls) |
| Column Temp | 30°C |
Validation Check:
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Inject a sample prepared in Methanol vs. a sample prepared in Acetonitrile/Water . If the peak shape differs (split peak in Methanol), it indicates on-column hemiacetal formation. Always dissolve in Mobile Phase for QC.
Synthesis Logic (Friedel-Crafts Acylation)
Understanding the synthesis aids in identifying process impurities. The compound is typically synthesized via the Friedel-Crafts acylation of isobutylbenzene with glutaric anhydride.
Caption: Figure 2. Synthetic route highlighting the origin of the ortho-isomer impurity, which must be controlled via crystallization.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185074, 5-(4-Isobutylphenyl)-5-oxopentanoic acid. Retrieved from [Link][1]
- Yalkowsky, S.H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for aryl-acid solubility thermodynamics).
- European Pharmacopoeia Commission.Ibuprofen: Impurity Standards and Related Substances.
